molecular formula C9H7ClF2O B3058395 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone CAS No. 89264-09-5

2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone

Cat. No.: B3058395
CAS No.: 89264-09-5
M. Wt: 204.6 g/mol
InChI Key: OZYGMZLILGYXLF-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone, with the CAS Number 89264-09-5, is an organic compound classified as a chloro-difluoro acetyl aromatic derivative. It has a molecular formula of C 9 H 7 ClF 2 O and a molecular weight of 204.60 g/mol . Its structure features a p-methylphenyl (p-tolyl) group attached to a carbonyl carbon, which is further bonded to a chlorodifluoromethyl group. This specific arrangement, particularly the reactive carbonyl and the halogen-rich side chain, makes it a valuable synthetic intermediate or building block in organic chemistry research . Researchers utilize this compound for the development of more complex molecules, such as [2,2-difluoro-1-(4-methylphenyl)ethenyl] diphenyl phosphate (CAS 89264-11-9) . The presence of both chlorine and fluorine atoms offers unique reactivity for further functionalization, including nucleophilic substitutions and cross-coupling reactions. As a standard practice, proper safety protocols must be followed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYGMZLILGYXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531234
Record name 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89264-09-5
Record name 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone typically involves the chlorination and fluorination of acetophenone derivatives. One common method is the reaction of 4-methylacetophenone with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar solvents.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of amides or thioethers.

    Reduction: Formation of 2-chloro-2,2-difluoro-1-(4-methylphenyl)ethanol.

    Oxidation: Formation of 2-chloro-2,2-difluoro-1-(4-methylphenyl)acetic acid.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the aromatic ring or the α-position of the ketone. Key examples include:

Compound Name Substituents on Aromatic Ring α-Position Substituents CAS Number Key References
2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone 4-methylphenyl -CF₂Cl Not provided
2-Chloro-2,2-difluoro-1-(3-fluorophenyl)ethanone 3-fluorophenyl -CF₂Cl 1352222-12-8
2,2-Difluoro-1-(4-fluorophenyl)ethanone 4-fluorophenyl -CF₂H Not provided
2,2-Dichloro-1-(4-methylphenyl)ethanone 4-methylphenyl -CCl₂H Not provided

Substituent Impact :

  • Electron-Withdrawing Groups (e.g., -F, -Cl) : Enhance electrophilicity of the ketone, improving reactivity in nucleophilic substitutions. For example, the 3-fluorophenyl analog (CAS 1352222-12-8) shows increased polarity compared to the 4-methylphenyl derivative .
  • Methyl vs. Halogen Substituents : The 4-methyl group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with halogenated analogs that prioritize electronic modulation .

Physical and Chemical Properties

Limited experimental data are available for the target compound, but comparisons can be inferred from related structures:

Property Target Compound 3-Fluorophenyl Analog 4-Fluorophenyl Analog Dichloro Analog
Molecular Weight (g/mol) ~206.6 (calculated) 220.6 174.1 203.1
Polarity Moderate (due to -CF₂Cl) High (additional -F) Moderate Low (no fluorine)
Stability High (fluorine inertness) High Moderate Lower (prone to hydrolysis)

Notes:

  • The dichloro analog (2,2-dichloro-1-(4-methylphenyl)ethanone) lacks fluorine, making it more susceptible to hydrolysis compared to fluorinated derivatives .
  • Fluorine atoms in the 3-fluorophenyl analog increase thermal stability and resistance to oxidative degradation .

Key Precautions :

  • Fluorinated compounds like the target derivative may generate toxic fumes (e.g., HF, HCl) upon decomposition .
  • The dichloro analog’s higher reactivity necessitates moisture-free storage .

Biological Activity

2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone (CAS No. 89264-09-5) is an organic compound with a unique structure characterized by a ketone functional group and the presence of two fluorine atoms and one chlorine atom. This compound has garnered interest due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this compound, supported by relevant research findings and case studies.

  • Molecular Formula: C₉H₇ClF₂O
  • Boiling Point: Approximately 195 °C
  • Melting Point: Varies based on purity

The compound exhibits electrophilic characteristics due to its carbonyl group and halogen substituents, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is hypothesized to involve interactions with various biomolecules:

  • Electrophilic Attack: The carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their functions.
  • Lipophilicity Enhancement: The presence of fluorine atoms may enhance the compound's ability to interact with lipid membranes, facilitating access to intracellular targets.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. Research indicates that such compounds can inhibit the growth of various bacteria. For instance, derivatives with structural similarities have shown effective minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria .

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128

Anticancer Potential

Research into indole derivatives similar to this compound suggests potential anticancer activity. These compounds have shown efficacy against various cancer cell lines by modulating enzyme activity involved in tumor progression. Molecular docking studies indicate that such compounds can bind effectively to targets implicated in cancer pathways.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

  • Synthesis and Biological Evaluation : A study synthesized various fluorinated compounds and evaluated their biological activities against cancer cell lines. The results indicated that modifications at the phenyl ring significantly influenced cytotoxicity and selectivity towards cancer cells .
  • Fluorinated Compounds in Drug Development : Fluorinated ketones have been explored as intermediates in pharmaceutical synthesis. Their unique properties allow for the development of novel therapeutic agents targeting specific biological pathways .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that the presence of electron-withdrawing groups like fluorine enhances biological activity. This indicates that structural modifications could lead to improved pharmacological profiles for compounds related to this compound .

Q & A

Q. What are the established synthetic routes for 2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone, and how do reaction conditions influence yield and purity?

The synthesis typically involves chlorination and fluorination of a precursor ketone. For analogous compounds (e.g., 2-chloro-1-(2,4-dimethylphenyl)ethanone), chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are employed under anhydrous conditions . For difluoro derivatives, fluorination steps may use agents such as sulfur tetrafluoride (SF₄) or DAST (diethylaminosulfur trifluoride). Key variables include temperature control (20–60°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Impurities often arise from incomplete halogenation or side reactions; purification via column chromatography or recrystallization is critical .

Q. How is the compound characterized structurally, and what spectroscopic methods are most reliable?

Routine characterization includes:

  • NMR : ¹⁹F NMR is essential for confirming difluoro substitution patterns, while ¹H/¹³C NMR identifies aromatic protons and methyl groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic clusters for chlorine/fluorine.
  • X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles (e.g., C–Cl: ~1.75 Å, C–F: ~1.32 Å) and confirms stereoelectronic effects . SHELX software is widely used for refinement, though challenges persist with disordered halogen atoms .

Q. What are the compound’s key physicochemical properties relevant to experimental design?

  • Solubility : Limited in polar solvents (water, ethanol) but high in DMSO or dichloromethane.
  • Stability : Hygroscopic tendencies require storage under inert atmospheres. Thermal decomposition occurs above 200°C.
  • Reactivity : The electron-withdrawing Cl and F groups activate the ketone for nucleophilic attacks, but steric hindrance from the 4-methylphenyl group may slow reactions .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms involving this compound?

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?

Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts like proline derivatives) can induce stereoselectivity during reductions or substitutions. For example, (R)-2-Chloro-1-(4-fluorophenyl)ethanol synthesis employs enantioselective reduction of ketones using NaBH₄ with chiral ligands . Monitoring enantiomeric excess (EE) via chiral HPLC or polarimetry is critical .

Q. How does the compound’s electronic structure influence its biological activity, and what in vitro assays are suitable for validation?

The electron-deficient ketone and halogen substituents enhance electrophilicity, enabling interactions with nucleophilic residues in enzymes. Comparative studies with analogs (e.g., 2-chloroacetophenone) show that fluorination increases metabolic stability but may reduce binding affinity due to steric effects . Assays include:

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination).
  • Cellular Uptake : Fluorescence tagging to track intracellular localization.
  • Toxicity : MTT assays for cytotoxicity profiling .

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for substitution or reduction reactions. Solvent effects are incorporated via PCM (Polarizable Continuum Model). For example, Fukui indices identify electrophilic/nucleophilic sites, guiding regioselective modifications .

Methodological Best Practices

Q. How should researchers address discrepancies in reported synthetic yields?

  • Reproducibility Checks : Verify reagent purity (e.g., SOCl₂ must be freshly distilled).
  • In Situ Monitoring : Use TLC or IR spectroscopy to track reaction progress.
  • Byproduct Analysis : GC-MS or HPLC-MS identifies side products (e.g., over-halogenated species) .

Q. What safety protocols are essential given the compound’s hazards?

  • Handling : Use glove boxes for moisture-sensitive steps.
  • Waste Disposal : Halogenated byproducts require segregation and treatment by licensed facilities .
  • Exposure Limits : Adhere to OSHA guidelines for airborne chlorine/fluorine species .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone
Reactant of Route 2
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2-Chloro-2,2-difluoro-1-(4-methylphenyl)ethanone

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